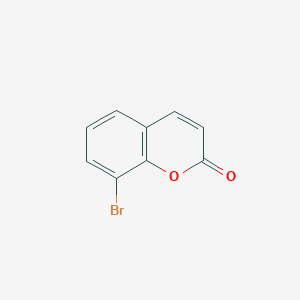

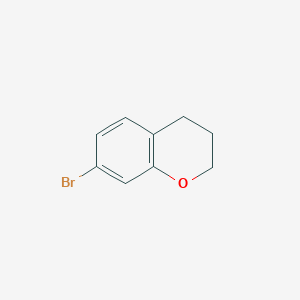

8-Bromo-2H-1-benzopyran-2-one

Vue d'ensemble

Description

8-Bromo-2H-1-benzopyran-2-one is a brominated derivative of the benzopyran class, which includes compounds known as coumarins. These compounds are of significant interest due to their diverse biological activities and their potential applications in pharmacology and photochemistry .

Synthesis Analysis

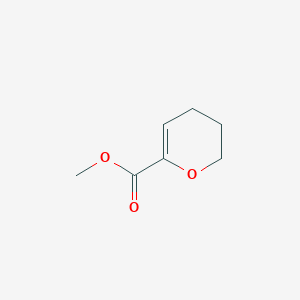

The synthesis of 8-Bromo-2H-1-benzopyran-2-one and related compounds can be achieved through various methods. A highly regioselective one-pot synthesis of 2,3-disubstituted-2H-1-benzopyrans has been developed using Brønsted acid catalyzed [4+2] cycloaddition reactions with arylalkynes via ortho-quinone methides . Additionally, bromination studies of 7-Hydroxy-4-methyl benzopyran-2-one have been conducted using classical methods and microwave irradiation, indicating that different brominating agents and solvents can influence the regioselectivity and efficiency of the bromination process .

Molecular Structure Analysis

The molecular structure of benzopyran derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure of 3-bromoacetyl-6-chloro-2H-1-benzopyran-2-one has been determined, showing that the benzopyran ring system is essentially planar . The positions of the halogen atoms relative to the ring system have been precisely determined, providing insights into the molecular conformation of such compounds.

Chemical Reactions Analysis

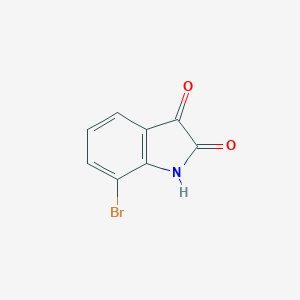

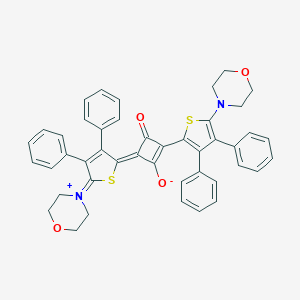

Benzopyran derivatives can participate in a variety of chemical reactions. For example, 1-Benzopyran-4(4H)-ones have been used as novel activated alkenes in the Baylis-Hillman reaction, leading to the synthesis of indolizine-fused-chromones . This demonstrates the reactivity of the benzopyran ring system and its utility in constructing complex molecular architectures.

Physical and Chemical Properties Analysis

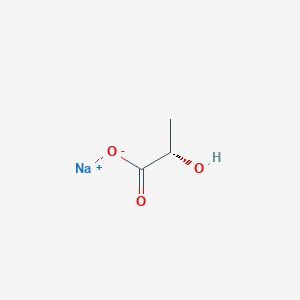

The physical and chemical properties of benzopyran derivatives can be influenced by their substituents. The synthesis and transformations of dihydroxy-2H-1-benzopyran-2-ones, including their bromo and acyl derivatives, have been explored, and their potential pharmacokinetic properties have been estimated using computer simulation . The solid-state structures of antipyrine-like derivatives have been analyzed through Hirshfeld surface analysis and DFT calculations, revealing the importance of hydrogen bonding and π-interactions in the stabilization of molecular assemblies .

Case Studies

Several case studies highlight the importance of 8-Bromo-2H-1-benzopyran-2-one and related compounds. For instance, the synthesis of metal complexes with 7-hydroxy-4-methyl-8-(arylazo)-2H-1-benzopyran-2-one derivatives has been characterized, revealing their potential as ligands for transition metal ions . These complexes have been studied using various spectroscopic methods and DFT calculations, providing insights into their geometric structures and electronic properties.

Applications De Recherche Scientifique

Application in Organic Chemistry Synthesis

- Scientific Field : Organic Chemistry

- Summary of the Application : “8-Bromo-2H-1-benzopyran-2-one” is used as a reagent in organic chemistry for the synthesis of various complex molecules .

- Methods of Application : The specific methods of application can vary greatly depending on the target molecule being synthesized. The compound is typically used in reactions at room temperature .

- Results or Outcomes : The outcomes of these reactions are highly dependent on the specific reaction conditions and target molecules. In general, the use of “8-Bromo-2H-1-benzopyran-2-one” can enable the efficient synthesis of complex organic molecules .

Application in the Synthesis of Benzopyran-Annulated Pyrano[2,3-c]pyrazole Derivatives

- Scientific Field : Medicinal Chemistry

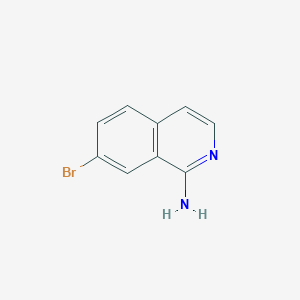

- Summary of the Application : “8-Bromo-2H-1-benzopyran-2-one” has been used in the synthesis of benzopyran-annulated pyrano[2,3-c]pyrazole derivatives .

- Methods of Application : A one-pot method has been described to synthesize these compounds effectively by combining O-alkenyloxy/alkynyloxy-acetophenones with various pyrazolones in triethylammonium acetate (TEAA) under microwave irradiation .

- Results or Outcomes : The synthesized compounds were tested for their in vitro antiproliferative activity against gram-positive, gram-negative and M. tuberculosis bacteria, fungi, and various representative human solid tumor cell lines, in addition to their ferric reducing antioxidant capability .

Biocatalytic Domino Reaction

- Scientific Field : Green Chemistry

- Summary of the Application : “8-Bromo-2H-1-benzopyran-2-one” has been used in a biocatalytic domino reaction for the synthesis of 2H-1-benzopyran-2-one derivatives .

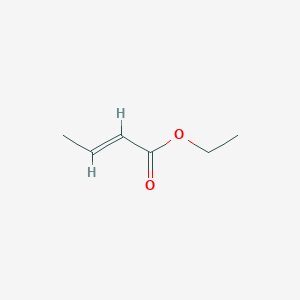

- Methods of Application : The synthesis was achieved by a domino Knoevenagel/intramolecular transesterification reaction catalyzed by alkaline protease from Bacillus licheniformis . The control of enzymatic chemoselectivity between Knoevenagel/intramolecular transesterification and Knoevenagel/intramolecular hemiketalization could be realized by adjusting parameters including solvent, water content, and temperature .

- Results or Outcomes : The products were obtained in acceptable yields. This method provided an alternative synthetic method for 2H-1-benzopyran-2-one derivatives .

Synthesis of Diverse Biological Active Compounds

- Scientific Field : Medicinal Chemistry

- Summary of the Application : “8-Bromo-2H-1-benzopyran-2-one” has been used in the synthesis of diverse biologically active compounds .

- Methods of Application : The specific methods of application can vary greatly depending on the target biologically active compound being synthesized .

- Results or Outcomes : The synthesized compounds have shown a broad spectrum of biological activities such as anti-microbial, anti-inflammatory, analgesic, anti-oxidant, antimalarial, anticancer, anti-tuberculosis, and anti-HIV . They have particularly shown cytotoxic activity against numerous types of cancers including malignant melanoma, leukemia, renal cell carcinoma, prostate, and breast cancer cells progression .

Synthesis of Pyrano[2,3-c]pyrazoles

- Scientific Field : Organic Chemistry

- Summary of the Application : “8-Bromo-2H-1-benzopyran-2-one” has been used in the synthesis of pyrano[2,3-c]pyrazoles .

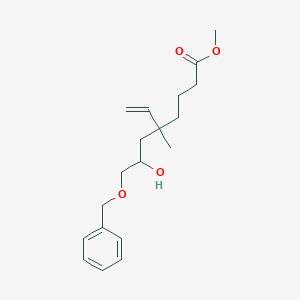

- Methods of Application : The synthesis was achieved via a domino Knoevenagel–hetero-Diels–Alder (DKHDA) reaction . The reaction was studied under different conditions to optimize the reaction output .

- Results or Outcomes : The products were obtained in acceptable yields . This method provided an alternative synthetic method for pyrano[2,3-c]pyrazoles .

Synthesis of Biologically Active Pyran and Pyridine Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of the Application : “8-Bromo-2H-1-benzopyran-2-one” has been used in the synthesis of potentially biologically active pyran and pyridine derivatives .

- Methods of Application : The specific methods of application can vary greatly depending on the target biologically active compound being synthesized .

- Results or Outcomes : The synthesized compounds have shown a broad spectrum of biological activities .

Safety And Hazards

Safety measures for handling “8-Bromo-2H-1-benzopyran-2-one” include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .

Propriétés

IUPAC Name |

8-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVMXYHSBRLPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457275 | |

| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2H-1-benzopyran-2-one | |

CAS RN |

33491-30-4 | |

| Record name | 8-Bromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33491-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid](/img/structure/B152680.png)

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)